1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester
Description
1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is an indole-derived compound featuring a methyl ester group at position 4, an isopropyl substituent at position 1, and a vinyl group at position 4. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science, with ester functionalities often influencing bioavailability and metabolic stability .
Properties
IUPAC Name |
methyl 6-ethenyl-1-propan-2-ylindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-11-8-13(15(17)18-4)12-6-7-16(10(2)3)14(12)9-11/h5-10H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZNPQURXCODGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=C(C=C21)C=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized through various organic transformations to introduce the isopropyl, vinyl, and carboxylic acid methyl ester groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to form carbon-carbon bonds efficiently . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid methyl ester can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of epoxides or diols from the vinyl group.
Reduction: Formation of alcohols from the ester group.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The vinyl and isopropyl groups may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features are compared to other indole and indazole esters (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Lipophilicity and Steric Effects :
- The isopropyl group in the target compound increases steric bulk and lipophilicity compared to simpler methyl-substituted indoles (e.g., 1-Methyl-1H-indole-5-carboxylic acid, MW 175.18) . This property may enhance membrane permeability in biological systems.
- The vinyl group at position 6 provides a site for further functionalization (e.g., polymerization or crosslinking), unlike phenyl or trifluoromethyl groups in other analogs .
Electronic Effects and Stability: Electron-withdrawing groups (e.g., trifluoromethyl in 1-Hydroxy-6-phenyl-4-CF₃-indole-2-carboxylate) can stabilize the ester group against hydrolysis, whereas the target compound’s vinyl group may introduce electronic destabilization .
Analytical and Synthetic Considerations: Methyl esters of indoles are commonly analyzed via GC-MS (e.g., fatty acid methyl esters in ), suggesting similar methodologies could apply to the target compound. Enzymatic assays using methyl esters (e.g., 3-oxohexanoic acid methyl ester in transaminase studies ) highlight the utility of ester derivatives in biocatalytic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
